molecular formula C25H28N2O3 B12179490 2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone

2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone

Cat. No.: B12179490
M. Wt: 404.5 g/mol
InChI Key: SWRCOFTVBXEUDG-UHFFFAOYSA-N
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Description

2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone is a complex organic compound with a unique structure that includes an isoquinolinone core, an isopentyl side chain, and a phenylmorpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone has several applications in scientific research:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could reveal therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-isopentyl-4-[(2-phenylmorpholino)carbonyl]-1(2H)-isoquinolinone include other isoquinolinone derivatives, such as:

  • 2-isopentyl-3-methyl-1-(4-morpholinyl)pyrido(1,2-a)benzimidazole-4-carbonitrile
  • Various indole derivatives, which share some structural similarities and biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(3-methylbutyl)-4-(2-phenylmorpholine-4-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C25H28N2O3/c1-18(2)12-13-26-16-22(20-10-6-7-11-21(20)24(26)28)25(29)27-14-15-30-23(17-27)19-8-4-3-5-9-19/h3-11,16,18,23H,12-15,17H2,1-2H3

InChI Key

SWRCOFTVBXEUDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCOC(C3)C4=CC=CC=C4

Origin of Product

United States

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